Alkannan

Description

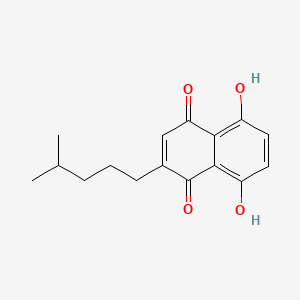

Structure

3D Structure

Properties

IUPAC Name |

5,8-dihydroxy-2-(4-methylpentyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h6-9,17-18H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCUIGLMMGPMLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199654 |

Source

|

| Record name | Alkannan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-90-8 |

Source

|

| Record name | Alkannan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Alkannan and Shikonin Biosynthesis Pathways in Boraginaceae

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkannins and their enantiomers, shikonins, are potent naphthoquinone pigments found in the roots of various species belonging to the Boraginaceae family. These specialized metabolites exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them of significant interest for drug development. The biosynthesis of these compounds is a complex process, involving the interplay of the mevalonate (B85504) and phenylpropanoid pathways to generate the core molecular scaffold, which is then subject to a series of enzymatic modifications. This technical guide provides a comprehensive overview of the alkannan and shikonin (B1681659) biosynthesis pathways, detailing the key enzymes, regulatory mechanisms, and quantitative data. Furthermore, it offers detailed experimental protocols for the study of this fascinating metabolic route and visual representations of the pathways and experimental workflows.

The Biosynthetic Pathway: From Precursors to Pigments

The biosynthesis of alkannin (B1664780) and shikonin originates from two primary precursor molecules: p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP). PHB is derived from the phenylpropanoid pathway, while GPP is synthesized through the mevalonate (MVA) pathway.

Precursor Biosynthesis

Phenylpropanoid Pathway (PHB Formation): The formation of p-hydroxybenzoate from L-phenylalanine is a critical initial step. This conversion can proceed through a β-oxidative or a non-β-oxidative pathway. In Lithospermum erythrorhizon, it has been shown that p-coumaroyl-CoA is an intermediate, which is then converted to p-hydroxybenzoyl-CoA and subsequently to PHB[1]. Key enzymes in this part of the pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)[2].

Mevalonate Pathway (GPP Formation): The isoprenoid precursor, geranyl pyrophosphate (GPP), is synthesized in the cytoplasm via the mevalonate pathway. A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)[3][4][5][6]. The GPP is then made available for the subsequent condensation reaction.

The Core Biosynthetic Pathway

The core of the alkannan and shikonin biosynthetic pathway involves a series of enzymatic reactions that build upon the PHB and GPP precursors.

-

p-Hydroxybenzoate Geranyltransferase (PGT): This is the first committed step in the pathway, where PHB is prenylated with GPP to form 3-geranyl-4-hydroxybenzoic acid (GBA). This reaction is catalyzed by the enzyme p-hydroxybenzoate geranyltransferase (PGT)[3][7].

-

Conversion to Geranylhydroquinone (GHQ): GBA is then converted to geranylhydroquinone (GHQ). The precise enzymatic steps for this conversion are still under investigation but likely involve hydroxylation and decarboxylation reactions[3].

-

Hydroxylation of GHQ: GHQ is hydroxylated at the 3''-position of the geranyl side chain to form 3''-hydroxygeranylhydroquinone. This reaction is catalyzed by a cytochrome P450 monooxygenase, geranylhydroquinone 3''-hydroxylase (CYP76B74)[8][9][10][11].

-

Formation of Deoxyshikonin (B1670263): Following the hydroxylation of GHQ, a series of cyclization and oxidation reactions lead to the formation of the naphthoquinone skeleton of deoxyshikonin. The exact enzymes involved in these steps are not yet fully characterized[12].

-

Hydroxylation to Alkannin and Shikonin: The final step is the stereospecific hydroxylation of deoxyshikonin to form either alkannin or shikonin. This reaction is catalyzed by deoxyshikonin hydroxylases (DSHs), which are cytochrome P450 enzymes belonging to the CYP82AR subfamily[13][14]. Different DSH enzymes exhibit stereoselectivity, leading to the production of either the (S)-enantiomer alkannin or the (R)-enantiomer shikonin[13][14].

-

Acylation of Alkannin and Shikonin: The hydroxyl group of the side chain of alkannin and shikonin can be further acylated to produce a variety of derivatives. This acylation is catalyzed by enantiomer-specific acyltransferases, such as shikonin O-acyltransferase (LeSAT1) and alkannin O-acyltransferase (LeAAT1) in Lithospermum erythrorhizon[3][15].

Regulation of Biosynthesis

The production of alkannins and shikonins is tightly regulated by various factors, including light, phytohormones, and transcription factors.

-

Light: Light is a significant negative regulator of shikonin biosynthesis. Cultures of Lithospermum erythrorhizon produce high levels of shikonin in the dark, while light exposure inhibits pigment production[16][17]. This regulation occurs at the transcriptional level, with several dark-inducible (LeDI) genes being involved[17].

-

Phytohormones: Jasmonates, particularly methyl jasmonate, have been shown to be potent elicitors of alkannin and shikonin biosynthesis[2][12]. Ethylene also plays a positive regulatory role in this pathway[18]. In contrast, salicylic (B10762653) acid does not appear to induce the biosynthesis of these compounds[2][12].

-

Transcription Factors: Several transcription factors have been identified as regulators of the shikonin biosynthetic pathway. For instance, LeMYB1 in L. erythrorhizon has been shown to control the expression of several pathway genes, including those encoding PAL, HMGR, and PGT[13].

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in Alkannan and Shikonin Biosynthesis

| Enzyme | Species | Substrate | Km (µM) | Vmax | Reference |

| LePGT1 | Lithospermum erythrorhizon | p-Hydroxybenzoic acid | 10.3 | - | [13] |

| Geranyl pyrophosphate | 5.1 | - | [13] | ||

| LePGT2 | Lithospermum erythrorhizon | p-Hydroxybenzoic acid | 53.8 | - | [13] |

| Geranyl pyrophosphate | 45.9 | - | [13] | ||

| CYP76B74 | Arnebia euchroma | Geranylhydroquinone | 23 ± 6 | 8.3 ± 0.8 µmol product mmol-1 protein min-1 | [8] |

Table 2: Gene Expression Changes in Shikonin Biosynthesis Pathway in Lithospermum officinale in Response to Methyl Jasmonate (MeJA)

| Gene | Enzyme/Function | Log2 Fold Change (MeJA vs. Control) | Reference |

| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | Up-regulated | [2] |

| GPPS | Geranyl diphosphate (B83284) synthase | Up-regulated | [2] |

| PAL | Phenylalanine ammonia-lyase | Up-regulated | [2] |

| C4H | Cinnamate-4-hydroxylase | Up-regulated | [2] |

| 4CL | 4-coumarate:CoA ligase | Up-regulated | [2] |

| PGT | p-hydroxybenzoate geranyltransferase | Up-regulated | [2] |

| CYP82AR-like | Deoxyshikonin hydroxylase | Up-regulated | [2] |

Note: Specific fold-change values were presented graphically in the source and are summarized here as "Up-regulated".

Experimental Protocols

Establishment of Hairy Root Cultures for Shikonin Production

Objective: To establish hairy root cultures of Boraginaceae species for the production and study of alkannins and shikonins.

Materials:

-

Seeds of the target Boraginaceae species (e.g., Lithospermum erythrorhizon)

-

Agrobacterium rhizogenes strain (e.g., ATCC 15834)

-

Murashige and Skoog (MS) medium

-

B5 medium

-

M9 production medium

-

Antibiotics (e.g., cefotaxime)

-

Petri dishes, flasks, and other sterile culture vessels

Protocol:

-

Seed Sterilization and Germination:

-

Surface sterilize seeds with 70% ethanol (B145695) for 1 minute, followed by a 10-15 minute treatment with a 10% bleach solution containing a drop of Tween 20.

-

Rinse seeds 3-5 times with sterile distilled water.

-

Germinate seeds on sterile, hormone-free MS medium solidified with agar.

-

-

Infection with Agrobacterium rhizogenes:

-

Prepare a fresh culture of A. rhizogenes on a suitable medium (e.g., YEP).

-

Excise explants (e.g., leaf discs, stem segments) from sterile seedlings.

-

Inoculate the explants by dipping them in the bacterial suspension for 10-15 minutes.

-

-

Co-cultivation and Hairy Root Induction:

-

Blot the infected explants on sterile filter paper to remove excess bacteria.

-

Place the explants on a co-cultivation medium (e.g., MS medium) and incubate in the dark for 2-3 days.

-

Transfer the explants to a selection medium (e.g., MS medium with cefotaxime) to eliminate the bacteria and induce hairy root formation.

-

-

Establishment and Maintenance of Hairy Root Lines:

-

Once hairy roots emerge, excise them and transfer them to fresh selection medium.

-

Establish independent hairy root lines by subculturing individual root tips.

-

Maintain the hairy root cultures in a suitable growth medium (e.g., 1/2 B5 liquid medium) in the dark on a rotary shaker.

-

-

Shikonin Production:

-

To induce shikonin production, transfer established hairy root cultures to a production medium (e.g., M9 medium) and continue incubation in the dark.

-

Extraction and Quantification of Shikonin and its Derivatives by HPLC

Objective: To extract and quantify shikonin and its derivatives from plant material or culture medium.

Materials:

-

Plant material (e.g., dried roots, hairy roots) or liquid culture medium

-

Solvents: Hexane (B92381), ethanol, acetonitrile (B52724) (HPLC grade), acetic acid

-

HPLC system with a C18 reverse-phase column and a UV/Vis detector

-

Shikonin standard

-

Filtration apparatus (e.g., syringe filters)

Protocol:

-

Extraction:

-

From Plant Material:

-

Grind the dried plant material into a fine powder.

-

Extract the powder with a suitable solvent (e.g., hexane or ethanol) using methods like maceration, sonication, or Soxhlet extraction[1].

-

Filter the extract and evaporate the solvent under reduced pressure.

-

-

From Liquid Medium:

-

Extract the liquid culture medium with an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and evaporate the solvent.

-

-

-

Sample Preparation for HPLC:

-

Dissolve the dried extract in a suitable solvent (e.g., acetonitrile).

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution (e.g., water with 0.1% acetic acid). A typical gradient could be from 50% to 100% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV/Vis detector at a wavelength of 520 nm.

-

Quantification: Prepare a standard curve using a shikonin standard of known concentrations. Calculate the concentration of shikonin and its derivatives in the samples by comparing their peak areas to the standard curve.

-

Enzyme Assay for p-Hydroxybenzoate Geranyltransferase (PGT)

Objective: To measure the activity of PGT, the first committed enzyme in the shikonin biosynthetic pathway.

Materials:

-

Microsomal fraction isolated from shikonin-producing cells or hairy roots

-

Substrates: p-hydroxybenzoic acid and [1-14C]geranyl pyrophosphate

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5) containing MgCl2

-

Scintillation cocktail and scintillation counter

-

TLC plates and developing solvent (e.g., benzene:ethyl acetate)

Protocol:

-

Enzyme Preparation:

-

Isolate the microsomal fraction from the plant material by differential centrifugation.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing the microsomal protein, p-hydroxybenzoic acid, and [1-14C]geranyl pyrophosphate in the reaction buffer.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time period.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the radioactive product, 3-[1-14C]geranyl-4-hydroxybenzoic acid, into the organic phase.

-

-

Product Analysis:

-

Separate the product from the unreacted substrate by thin-layer chromatography (TLC).

-

Quantify the radioactivity of the product spot using a scintillation counter.

-

-

Calculation of Enzyme Activity:

-

Calculate the enzyme activity based on the amount of radioactive product formed per unit time per amount of protein.

-

Visualizations

Biosynthesis Pathway of Alkannan and Shikonin

Experimental Workflow for Hairy Root Culture and Analysis

Regulatory Network of Shikonin Biosynthesis

References

- 1. scispace.com [scispace.com]

- 2. Dynamics of alkannin/shikonin biosynthesis in response to jasmonate and salicylic acid in Lithospermum officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Lithospermum erythrorhizon cell cultures: Present and future aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP76B74 Catalyzes the 3′′-Hydroxylation of Geranylhydroquinone in Shikonin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improvement of shikonin productivity in Lithospermum erythrorhizon cell culture by alternating carbon and nitrogen feeding strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. uodiyala.edu.iq [uodiyala.edu.iq]

- 15. Frontiers | Multifaceted insights into the environmental adaptability of Arnebia guttata under drought stress [frontiersin.org]

- 16. Frontiers | Characterization of Shikonin Derivative Secretion in Lithospermum erythrorhizon Hairy Roots as a Model of Lipid-Soluble Metabolite Secretion from Plants [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

The Crimson Treasure of Alkanna: A Technical Guide to the Natural Sources, Distribution, and Analysis of Alkannan

For Researchers, Scientists, and Drug Development Professionals

Alkannan and its enantiomer, shikonin (B1681659), along with their various ester derivatives, are potent naphthoquinone pigments renowned for their wide spectrum of biological activities, including wound healing, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] These bioactive compounds are primarily sourced from the roots of plants belonging to the Boraginaceae family, with the genus Alkanna being a principal reservoir. This technical guide provides a comprehensive overview of the natural sources and distribution of alkannan in Alkanna species, alongside detailed experimental protocols for its extraction and quantification.

Natural Sources and Distribution of Alkannan in Alkanna Species

Alkannan and its derivatives are predominantly localized in the roots of Alkanna plants, imparting a characteristic deep red to purple color to the root bark.[3][4] The genus Alkanna encompasses approximately 50 species, primarily distributed across Europe, the Mediterranean, and Western Asia.[5] While Alkanna tinctoria (dyer's alkanet) is the most well-known source, numerous other species have been identified as producers of these valuable compounds.[1]

The concentration and specific composition of alkannan derivatives can vary significantly between different Alkanna species, and even within the same species due to geographical location, altitude, and cultivation conditions.[5][6] Research indicates that cultivated Alkanna species may yield higher concentrations of free and total alkannin (B1664780)/shikonin derivatives compared to their wild counterparts.[6] The primary derivatives found in most Alkanna species are esters of alkannin, such as acetylalkannin, propionylalkannin, isobutylalkannin, angelylalkannin, β,β-dimethylacrylalkannin, and isovalerylalkannin.[1][5]

Quantitative Distribution of Alkannan and its Derivatives

The following table summarizes the quantitative data on the content of alkannan and its derivatives in various Alkanna species, as reported in the scientific literature. This data is crucial for identifying high-yielding species for commercial extraction and drug development.

| Alkanna Species | Plant Part | Compound(s) | Concentration (% of dry root weight) | Reference |

| Alkanna tinctoria | Root | Total Alkannins | 0.11 - 0.54 | [7] |

| Alkanna tinctoria | Root | Free Alkannins | 0.002 - 0.01 | [7] |

| Alkanna tubulosa | Root | Total Alkannins | 0.84 | [7] |

| Alkanna mughlae | Root | Free Alkannins | 0.04 | [7] |

| Alkanna calliensis | Root | β,β-dimethylacrylalkannin, Isovalerylalkannin + α-methyl-n-butylalkannin, Acetylalkannin | Major constituents | [1] |

| Alkanna corcyrensis | Root | β,β-dimethylacrylalkannin, Isovalerylalkannin + α-methyl-n-butylalkannin, Acetylalkannin | Major constituents | [1] |

| Alkanna graeca | Root | β,β-dimethylacrylalkannin, Isovalerylalkannin + α-methyl-n-butylalkannin, Acetylalkannin | Major constituents | [1] |

| Alkanna methanaea | Root | β,β-dimethylacrylalkannin, Isovalerylalkannin + α-methyl-n-butylalkannin, Acetylalkannin | Major constituents | [1] |

| Alkanna orientalis | Root | β,β-dimethylacrylalkannin, Isovalerylalkannin + α-methyl-n-butylalkannin, Acetylalkannin | Major constituents | [1] |

| Alkanna pindicola | Root | β,β-dimethylacrylalkannin, Isovalerylalkannin + α-methyl-n-butylalkannin, Acetylalkannin | Major constituents | [1] |

| Alkanna primuliflora | Root | β,β-dimethylacrylalkannin, Isovalerylalkannin + α-methyl-n-butylalkannin, Acetylalkannin | Major constituents | [1] |

| Alkanna sieberi | Root | β,β-dimethylacrylalkannin, Isovalerylalkannin + α-methyl-n-butylalkannin, Acetylalkannin | Major constituents | [1] |

| Alkanna stribrnyi | Root | β,β-dimethylacrylalkannin, Isovalerylalkannin + α-methyl-n-butylalkannin, Acetylalkannin | Major constituents | [1] |

Experimental Protocols

Accurate quantification of alkannan and its derivatives is essential for research and quality control. The following sections provide detailed methodologies for the extraction and analysis of these compounds from Alkanna root material.

Extraction of Alkannan Derivatives

A common and effective method for extracting lipophilic alkannan derivatives from dried plant material is solvent extraction.

Materials:

-

Dried and powdered roots of Alkanna species

-

n-Hexane

-

Sonicator

-

Rotary evaporator

-

Filter paper (e.g., Whatman No. 1)

Protocol:

-

Weigh a known amount of finely powdered Alkanna root material.

-

Suspend the powder in n-hexane in a suitable flask. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Sonicate the mixture for 30 minutes at room temperature. Sonication aids in the disruption of cell walls and enhances extraction efficiency.

-

Filter the mixture through filter paper to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude hexane (B92381) extract containing alkannan derivatives.

-

For the determination of total alkannins , the crude extract can be subjected to alkaline hydrolysis (e.g., with 1 N NaOH) to convert the alkannin esters to the free alkannin form before analysis.[7]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector is the most widely used technique for the separation and quantification of alkannan and its derivatives.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or PDA detector.

-

Column: A reversed-phase C18 column (e.g., Synergi Max-RP, 4 µm, 250 x 4.6 mm) is commonly used.[7]

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: A typical gradient might start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar alkannin esters.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Alkannin and its derivatives show a characteristic strong absorbance at approximately 520 nm.[5]

-

Injection Volume: 10-20 µL.

Sample Preparation for HPLC:

-

Dissolve a known amount of the crude hexane extract in a suitable solvent, such as a mixture of methanol (B129727) and water (1:1, v/v).[5]

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Quantification:

-

Prepare a series of standard solutions of a known alkannin or shikonin derivative (e.g., acetylshikonin) at different concentrations.

-

Generate a calibration curve by plotting the peak area obtained from the HPLC chromatograms against the concentration of the standard solutions.

-

The concentration of the individual alkannin derivatives in the sample extract can then be determined by interpolating their peak areas on the calibration curve.

Visualizing the Workflow and Biosynthesis

To better illustrate the key processes involved in the study of alkannan, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the extraction and quantification of alkannan.

Caption: Simplified biosynthetic pathway of alkannan.

Conclusion

The genus Alkanna represents a rich and diverse natural source of the pharmaceutically important compound alkannan and its derivatives. Understanding the distribution of these compounds across different species is fundamental for identifying high-value sources for drug development. The provided experimental protocols for extraction and HPLC analysis offer a robust framework for researchers to accurately quantify these bioactive molecules. Further research into the cultivation of high-yielding Alkanna species and the elucidation of the complete biosynthetic pathway will be crucial for ensuring a sustainable supply of these valuable natural products for future therapeutic applications.

References

- 1. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of samples of plant material for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

- 6. researchgate.net [researchgate.net]

- 7. Determination of naphthazarin derivatives in endemic Turkish Alkanna species by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Mechanism of Action of Alkannan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alkannan and its derivatives have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the molecular mechanisms underlying alkannan's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This document summarizes quantitative data on its inhibitory activities, provides detailed experimental protocols for anlaysis, and presents visual diagrams of the involved signaling cascades and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Alkannan exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition by alkannan leads to a downstream reduction in the production of various pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Alkannan has been shown to intervene in this process by inhibiting the phosphorylation and subsequent degradation of IκBα.[1][2] This action effectively traps NF-κB in the cytoplasm, preventing it from initiating the transcription of a wide array of pro-inflammatory genes.[1][2]

Inhibition of the MAPK Signaling Pathway

The MAPK family of kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Alkannan has been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[1][3] By blocking the activation of these key kinases, alkannan disrupts the downstream signaling cascade that leads to the production of inflammatory mediators.

Downstream Effects on Inflammatory Mediators

The inhibition of the NF-κB and MAPK pathways by alkannan results in a significant reduction in the expression and production of several key pro-inflammatory molecules.

Pro-inflammatory Cytokines

Alkannan has been shown to dose-dependently decrease the production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) at both the mRNA and protein levels in LPS-stimulated macrophages.[3]

Inflammatory Enzymes

Alkannan also suppresses the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), two enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[2][3]

Potential Role in Modulating the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form. While direct studies on alkannan's effect on the NLRP3 inflammasome are limited, its ability to inhibit key upstream signaling pathways, such as NF-κB and MAPK, and reduce the production of pro-IL-1β suggests a potential modulatory role. The priming of the NLRP3 inflammasome is often dependent on NF-κB activation.[4][5][6] Therefore, by inhibiting NF-κB, alkannan may indirectly suppress NLRP3 inflammasome activation. Further research is warranted to fully elucidate the direct effects of alkannan on this inflammatory platform.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the effects of alkannan on the production of pro-inflammatory cytokines and enzymes in LPS-stimulated RAW 264.7 macrophages.

| Cytokine | Alkannan Concentration | Effect on mRNA Levels | Effect on Protein Levels | Reference |

| TNF-α | 1 µM, 5 µM, 10 µM | Dose-dependent decrease | Dose-dependent decrease | [3] |

| IL-1β | 1 µM, 5 µM, 10 µM | Dose-dependent decrease | Dose-dependent decrease | [3] |

| IL-6 | 1 µM, 5 µM, 10 µM | Dose-dependent decrease | Dose-dependent decrease | [3] |

| Enzyme | Alkannan Concentration | Effect on mRNA Levels | Effect on Protein Levels | Reference |

| iNOS | 1 µM, 5 µM, 10 µM | Dose-dependent decrease | Dose-dependent decrease | [2][3] |

| COX-2 | 1 µM, 5 µM, 10 µM | Dose-dependent decrease | Dose-dependent decrease | [2][3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of alkannan's anti-inflammatory mechanism of action.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Alkannan Preparation: Alkannan is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock is then further diluted in culture medium to achieve the final desired concentrations (e.g., 1, 5, and 10 µM).

-

Treatment Protocol: Cells are typically pre-treated with varying concentrations of alkannan for 1-2 hours before stimulation with lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL for a specified duration depending on the assay.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-p65, phospho-p38, total p38, etc.). Recommended starting dilutions are typically 1:1000.[7][8][9][10]

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[7][11][12]

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

-

The plate is then washed and blocked with an appropriate blocking buffer for 1-2 hours at room temperature.

-

Standards and collected cell culture supernatants are added to the wells and incubated for 2 hours at room temperature.

-

After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1 hour at room temperature.

-

The plate is washed again, and streptavidin-HRP is added and incubated for 30 minutes.

-

A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

-

-

Data Analysis: The optical density is measured at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

RT-qPCR: The qPCR reaction is performed using a SYBR Green-based master mix, the synthesized cDNA as a template, and specific primers for the target genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Primer Sequences (Mus musculus):

-

TNF-α: Forward: 5'-CAGGCGGTGCCTATGTCTC-3', Reverse: 5'-CGATCACCCCGAAGTTCAGTAG-3'

-

IL-1β: Forward: 5'-GAAATGCCACCTTTTGACAGTG-3', Reverse: 5'-TGGATGCTCTCATCAGGACAG-3'

-

IL-6: Forward: 5'-CTGCAAGAGACTTCCATCCAG-3', Reverse: 5'-AGTGGTATAGACAGGTCTGTTGG-3'

-

COX-2: Forward: 5'-GGAGAGACTATCAAGATAGTGATC-3', Reverse: 5'-ATGGTCAGTAGACTTTTACAGCTC-3' (Representative)

-

iNOS: Forward: 5'-ACATCGACCCGTCCACAGTAT-3', Reverse: 5'-CAGAGGGGTAGGCTTGTCTC-3'

-

β-actin: Forward: 5'-AAGGCCAACCGTGAAAAGAT-3', Reverse: 5'-GTGGTACGACCAGAGGCATAC-3'

-

-

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Conclusion

Alkannan demonstrates potent anti-inflammatory properties by targeting the core signaling pathways of inflammation, NF-κB and MAPK. Its ability to suppress the production of a broad range of pro-inflammatory cytokines and enzymes underscores its potential as a therapeutic agent for inflammatory diseases. The detailed mechanisms and methodologies provided in this guide offer a solid foundation for further research and development of alkannan-based anti-inflammatory drugs. Future investigations should focus on elucidating its precise interaction with the NLRP3 inflammasome and conducting in-depth in vivo studies to validate its therapeutic efficacy.

References

- 1. Effects of short chain alkanols on the inducible nitric oxide synthase in a glial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkannin reverses lipopolysaccharides-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkannin reverses lipopolysaccharides-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Anti-NF-kB p65 (phospho Ser311) Antibody (A16662) | Antibodies.com [antibodies.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Western Blot Antibody Dilution Calculator | Thermo Fisher Scientific - US [thermofisher.com]

A Technical Guide to the Structural Elucidation and Stereochemistry of Alkannan and Shikonin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and stereochemical differences between Alkannan and Shikonin. These two potent bioactive compounds, renowned for their wide range of therapeutic properties, serve as a classic example of enantiomers in natural products. This document details the history of their structural elucidation, modern analytical techniques, comparative physicochemical data, and detailed experimental protocols for their isolation and analysis.

Introduction: A Tale of Two Enantiomers

Alkannan and Shikonin are naturally occurring naphthoquinone pigments that are optical isomers of each other.[1] They are found primarily in the roots of over 150 species belonging to the Boraginaceae family, such as Alkanna tinctoria (Dyer's alkanet) and Lithospermum erythrorhizon (purple gromwell).[1][2] While possessing the same chemical formula and connectivity, they differ in the three-dimensional arrangement of atoms at a single chiral center, making them enantiomers.[1] This subtle stereochemical difference is the sole distinguishing feature between Alkannan, the (S)-enantiomer, and Shikonin, the (R)-enantiomer.[1]

These compounds and their derivatives are the active ingredients in various pharmaceutical and cosmetic preparations, exhibiting a broad spectrum of biological activities, including wound healing, antimicrobial, anti-inflammatory, antioxidant, and antitumor properties.[2] The accurate structural elucidation and stereochemical assignment are therefore critical for understanding their bioactivity, ensuring quality control in pharmaceutical formulations, and guiding synthetic efforts.

Structural Elucidation

The journey to fully characterize Alkannan and Shikonin spanned several decades, culminating in a definitive structure that is now confirmed by modern spectroscopic methods.

Core Chemical Structure

Both molecules share an identical chemical scaffold: a 5,8-dihydroxy-1,4-naphthoquinone (B181067) core, also known as a naphthazarin ring.[3] Attached to this ring at the C-2 position is a six-carbon isohexenyl side chain which contains the single chiral center at the C-1' position. The IUPAC name for Shikonin is 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methyl-3-pentenyl]-1,4-naphthoquinone, while Alkannan is the (1S) equivalent.[1] The initial correct structure for this class of compounds was first determined by Brockmann in 1936.[4]

Modern Analytical Techniques

The structural confirmation and routine analysis of Alkannan and Shikonin rely on a suite of advanced analytical techniques.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the core structure and the connectivity of the side chain. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign proton and carbon signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition (C₁₆H₁₆O₅). Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns that help in identifying the naphthoquinone core and the side chain.[6]

-

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly with photodiode array (PDA) detection, is the workhorse for quantifying Alkannan, Shikonin, and their numerous derivatives in plant extracts and final products.[2]

-

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotation measurements are essential for distinguishing between the two enantiomers and determining the enantiomeric purity of a sample.

Stereochemistry: The Defining Difference

The biological and pharmaceutical significance of Alkannan and Shikonin is intrinsically linked to their stereochemistry.

-

Alkannan: The (S)-enantiomer, designated as (-)-Alkannin.

-

Shikonin: The (R)-enantiomer, designated as (+)-Shikonin.

-

Shikalkin: The racemic mixture (a 1:1 ratio) of Alkannan and Shikonin.

The chirality arises from the stereocenter at the C-1' position of the side chain, which is a secondary alcohol. The absolute configuration of this center dictates whether the molecule is Alkannan or Shikonin. While many of their biological activities are similar, subtle differences have been reported, making the ability to separate and identify each enantiomer crucial for drug development.

Caption: Stereochemical relationship of Alkannan and Shikonin.

Data Presentation

Quantitative data for Alkannan and Shikonin are summarized below for easy comparison.

Table 1: Physicochemical Properties of Alkannan and Shikonin

| Property | Alkannan | Shikonin | Citation(s) |

| Chemical Formula | C₁₆H₁₆O₅ | C₁₆H₁₆O₅ | [5] |

| Molar Mass | 288.30 g/mol | 288.30 g/mol | [5] |

| Appearance | Red-brown crystalline prisms | Purple-brown needle-like crystals | [5],[7] |

| Melting Point | 149 °C | 147 °C | [4],[5],[8] |

| Specific Optical Rotation ([α]D) | -165° (c=x, benzene) | +135° (c=x, benzene) | [5],[9] |

| -226° to -254° (c=x, chloroform) | +138° (c=x, benzene) | [5],[4] | |

| CAS Number | 517-88-4 | 517-89-5 | [5],[8] |

Note: The slight difference in reported melting points for the enantiomers may be attributed to experimental conditions or sample purity.

Table 2: Representative Spectroscopic Data (in CDCl₃)

| Type | Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Naphthazarin Core | H-3 | ~7.15 (s) | ~138.0 |

| H-6, H-7 | ~7.20 (s, 2H) | ~132.5 | |

| C-1, C-4 | - | ~182.0 | |

| C-2 | - | ~148.0 | |

| C-5, C-8 | - | ~161.0 | |

| C-9, C-10 | - | ~110.0 | |

| 5-OH, 8-OH | ~12.5 (s, 2H) | - | |

| Side Chain | H-1' | ~5.10 (t) | ~68.0 |

| H-2' | ~2.60 (m, 2H) | ~38.0 | |

| H-3' | ~5.30 (t) | ~120.0 | |

| C-4' | - | ~138.0 | |

| H-5' (CH₃) | ~1.75 (s, 3H) | ~18.0 | |

| H-6' (CH₃) | ~1.85 (s, 3H) | ~26.0 | |

| MS Fragmentation | Fragment | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M+H]⁺ | 289 | Protonated Molecular Ion | |

| [M-H₂O]⁺ | 271 | Loss of water from the side chain alcohol | |

| [M-C₅H₉O]⁺ | 203 | Cleavage of the entire side chain |

Note: NMR values are approximate and can vary based on solvent and concentration. Assignments are based on typical spectra of naphthoquinones and related derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducible isolation, purification, and analysis of Alkannan and Shikonin.

Protocol: Isolation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a preparative liquid-liquid chromatography technique that avoids solid supports, thus preventing irreversible adsorption of the pigments.

-

Sample Preparation: Extract the dried, powdered roots (e.g., Alkanna tinctoria) with n-hexane. Evaporate the solvent under reduced pressure to yield a crude pigment extract.

-

Solvent System Selection: Prepare a two-phase solvent system. A common system is n-hexane:ethyl acetate:ethanol:water (e.g., in a 24:22:14:21 v/v ratio).[10] Equilibrate the system in a separatory funnel and separate the upper (stationary) and lower (mobile) phases.

-

HSCCC Instrument Setup:

-

Fill the multilayer coil column entirely with the upper stationary phase.

-

Set the apparatus to rotate at a high speed (e.g., 800-1000 rpm).

-

Pump the lower mobile phase into the column at a set flow rate (e.g., 2.0 mL/min).

-

-

Sample Injection and Fractionation: Once hydrodynamic equilibrium is reached (mobile phase elutes from the column outlet), dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.

-

Elution and Collection: Continue pumping the mobile phase. Monitor the eluent using a UV-Vis detector at ~520 nm. Collect fractions of the eluate at regular intervals.

-

Analysis: Analyze the collected fractions using HPLC-DAD-MS to identify which fractions contain the purified Alkannan/Shikonin derivatives and to assess their purity.[11]

Protocol: Chiral Separation by HPLC

This method allows for the separation and quantification of the Alkannan and Shikonin enantiomers.

-

Instrumentation: An HPLC system equipped with a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H) and a UV-Vis or PDA detector.

-

Mobile Phase: A non-polar mobile phase is typically used. For example, a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA, 0.1%) to improve peak shape.

-

Sample Preparation: Dissolve the purified sample (from HSCCC or another method) in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 520 nm

-

-

Analysis: Inject the sample and record the chromatogram. The two enantiomers, Alkannan and Shikonin, will elute at different retention times. Identify the peaks by comparing them to authentic standards if available. The enantiomeric ratio can be calculated from the peak areas.

Protocol: Purification by Solid-Phase Extraction (SPE)

SPE is effective for purifying commercial samples or crude extracts by separating monomeric A/S from co-eluting dimeric and oligomeric derivatives.

-

Cartridge Selection: Use a Sephadex LH-20 SPE cartridge, which separates molecules based on size and polarity.

-

Cartridge Conditioning: Condition the cartridge by passing a suitable solvent (e.g., methanol) through it.

-

Sample Loading: Dissolve the crude A/S sample in a minimal amount of the elution solvent and load it onto the conditioned cartridge.

-

Elution:

-

Step 1 (Monomer Elution): Elute the cartridge with a solvent that will selectively elute the monomeric A/S fraction (e.g., a mixture of dichloromethane (B109758) and methanol).

-

Step 2 (Oligomer Elution): Use a stronger solvent system to elute the more strongly retained dimeric and oligomeric fractions.

-

-

Fraction Analysis: Collect the different fractions and analyze them by HPLC-DAD to confirm the separation and purity of the monomeric A/S.

Mandatory Visualizations

Biosynthetic Pathway

Alkannan and Shikonin biosynthesis originates from two primary metabolic pathways: the phenylpropanoid pathway (providing 4-hydroxybenzoic acid, 4-HBA) and the mevalonate (B85504) pathway (providing geranyl diphosphate, GPP).[1]

Caption: Simplified biosynthetic pathway to Alkannan and Shikonin.

Experimental Workflow

A logical workflow is essential for the systematic analysis of plant material for its Alkannan and Shikonin content.

Caption: Workflow for Alkannan/Shikonin isolation and analysis.

References

- 1. ekwan.github.io [ekwan.github.io]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and Pharmacological In Vitro Investigations of Novel Shikonin Derivatives with a Special Focus on Cyclopropane Bearing Derivatives [mdpi.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. NMR data -Comprehensive Medicinal Plant Database [mpdb.nibiohn.go.jp]

The Multifaceted Biological Activities of Alkannan Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alkannins and their chiral enantiomers, shikonins, are potent naphthoquinone pigments derived from the roots of various Boraginaceae family plants.[1][2][3] For centuries, these compounds and their derivatives have been staples in traditional medicine, particularly for their remarkable wound healing and anti-inflammatory properties.[4][5] Modern scientific investigation has not only validated these traditional uses but has also unveiled a broader spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial effects.[6][7] This technical guide provides an in-depth exploration of the biological activities of alkannan derivatives and analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support ongoing research and drug development efforts.

Quantitative Biological Activity Data

The biological efficacy of alkannan derivatives is intrinsically linked to their chemical structure, with modifications to the parent naphthazarin scaffold significantly influencing their potency and selectivity.[8][9] The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of various alkannan and shikonin (B1681659) derivatives.

Table 1: Cytotoxic Activity of Alkannan/Shikonin Derivatives and Analogs against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Shikonin | HC | MTT | 1.2 ± 0.1 | [8] |

| Shikonin | pCH-OA | MTT | 1.3 | [8] |

| Shikonin | A375 (Melanoma) | MTT | 1.4 - 14.7 | [10] |

| Shikonin | A549 (Lung) | MTT | 1.4 - 14.7 | [10] |

| Shikonin | PC3 (Prostate) | MTT | 1.4 - 14.7 | [10] |

| Shikonin | MCF7 (Breast) | MTT | 1.4 - 14.7 | [10] |

| Shikonin | T47D (Breast) | MTT | 1.4 - 14.7 | [10] |

| Shikonin | HeLa (Cervical) | MTT | 1.4 - 14.7 | [10] |

| Acetylshikonin | Various | MTT | 14.0 - 27.0 | [10] |

| Compound 1 (QUE-OLAC Hybrid) | HTB-26 (Breast) | Crystal Violet | 10 - 50 | [11] |

| Compound 1 (QUE-OLAC Hybrid) | PC-3 (Pancreatic) | Crystal Violet | 10 - 50 | [11] |

| Compound 1 (QUE-OLAC Hybrid) | HepG2 (Hepatocellular) | Crystal Violet | 10 - 50 | [11] |

| Compound 2 (QUE-OLAC Hybrid) | HTB-26 (Breast) | Crystal Violet | 10 - 50 | [11] |

| Compound 2 (QUE-OLAC Hybrid) | PC-3 (Pancreatic) | Crystal Violet | 10 - 50 | [11] |

| Compound 2 (QUE-OLAC Hybrid) | HepG2 (Hepatocellular) | Crystal Violet | 10 - 50 | [11] |

| Compound 2 (QUE-OLAC Hybrid) | HCT116 (Colon) | Crystal Violet | 0.34 | [11] |

Table 2: Anti-inflammatory Activity of Shikonin Derivatives

| Compound | Activity Metric | Model System | Observations | Reference |

| Shikonin | Inhibition of iNOS | LPS-activated mammalian cells | Comparable to sulforaphane | [12] |

| Acetylshikonin | Reduction of MMP1 and MMP3 | pCH-OA cells | Highly significant reduction | [8] |

| Cyclopropylshikonin | Reduction of MMP1 and MMP3 | pCH-OA cells | Minor effects | [8] |

Table 3: Antioxidant Activity of Alkannan/Shikonin Derivatives

| Compound/Extract | Assay | IC50 / Activity | Reference |

| Indole-based caffeic acid amides | DPPH | IC50: 50.98 - 136.8 µM | [11] |

| Indole-based caffeic acid amides | ABTS | IC50: 14.48 - 19.49 µM | [11] |

| Alkanna tinctoria extract | DPPH | 48.79 - 349.00 mmol TE/g | [13] |

| Alkanna tinctoria extract | FRAP | - | [13] |

Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the biological activities of alkannan derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the alkannan derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Measurement of Inflammatory Cytokines by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive technique for quantifying the concentration of specific proteins, such as inflammatory cytokines (e.g., TNF-α, IL-6), in biological samples.[9][16]

Protocol:

-

Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Sample Incubation: Add cell culture supernatants or other biological samples to the wells and incubate to allow the cytokine to bind to the capture antibody.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target cytokine.

-

Streptavidin-HRP: Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP).

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Generate a standard curve using known concentrations of the recombinant cytokine and determine the concentration of the cytokine in the samples.

Antioxidant Capacity Assessment: DPPH and ABTS Radical Scavenging Assays

These assays are commonly used to determine the free radical scavenging activity of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Protocol: [17]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Protocol: [17][18]

-

Radical Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the ABTS radical solution.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

Alkannan derivatives exert their diverse biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[19][20] Alkannin (B1664780) has been shown to suppress inflammatory responses by inhibiting this pathway.[12]

Caption: Alkannin inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway in Cell Proliferation and Survival

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for regulating cell growth, proliferation, and survival. Shikonin has been shown to modulate this pathway in various cancer cells.[21][22][23]

Caption: Shikonin modulates the PI3K/Akt signaling pathway.

MAPK Signaling Pathway in Cell Proliferation and Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a critical role in transducing extracellular signals to regulate cellular processes like proliferation, differentiation, and apoptosis.[1][24]

Caption: Shikonin modulates the MAPK/ERK signaling pathway.

Experimental Workflow Visualization

A systematic approach is essential for the reliable evaluation of the biological activity of novel compounds. The following diagram illustrates a typical workflow for in vitro screening of alkannan derivatives.

Caption: A typical experimental workflow for screening alkannan derivatives.

This guide provides a foundational understanding of the biological activities of alkannan derivatives and analogs, supported by quantitative data, detailed protocols, and mechanistic insights. The continued exploration of these versatile natural products holds significant promise for the development of novel therapeutic agents for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Optimization and stabilization of the antioxidant properties from Alkanet (<i>Alkanna tinctoria</i>) with natural deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. The Critical Role of PTEN/PI3K/AKT Signaling Pathway in Shikonin-Induced Apoptosis and Proliferation Inhibition of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant and Radical Scavenging Activity of Alkannan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkannan, a naturally occurring hydroxynaphthoquinone pigment found in the roots of various Boraginaceae family plants, has garnered significant scientific interest for its diverse biological activities. Among these, its potent in vitro antioxidant and radical scavenging properties are of particular note. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of Alkannan, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Alkannan's antioxidant and radical scavenging capabilities are primarily attributed to its chemical structure, specifically the naphthoquinone moiety.[1] This structure enables it to effectively donate hydrogen atoms or electrons to neutralize a wide array of reactive oxygen species (ROS) and other free radicals, thereby mitigating oxidative stress. The presence of hydroxyl groups on the quinone ring is also believed to contribute significantly to its antioxidant potential.

Quantitative Antioxidant and Radical Scavenging Data

The following tables summarize the available quantitative data on the in vitro antioxidant and radical scavenging activity of Alkannan and its related extracts. It is important to note that some data pertains to extracts of Alkanna species, which contain Alkannan and its derivatives, and this is clearly indicated.

| Assay | Test Substance | IC50 / EC50 Value | Reference Compound | Reference |

| DPPH Radical Scavenging | Alkannan | 45 µM | Not Specified | [2] |

| Alkanna orientalis (Total Extract) | 0.46 mg/mL | Not Specified | [3] | |

| Superoxide (B77818) Radical Scavenging | Alkannan | 2.2 µM | Not Specified | [4] |

| Alkyl-oxy Radical Scavenging (ORAC) | Alkannan | 0.20 (relative to Trolox) | Trolox | [4] |

| Nitric Oxide Radical Scavenging | Alkannan | No scavenging activity observed | Not Specified | [4] |

| Metal Chelating Activity | Alkanna tinctoria (Aqueous Decoction Extract) | 0.003 ± 0.0002 mg/mL | Not Specified | [1] |

| Alkanna tinctoria (Aqueous Maceration Extract) | 0.005 ± 0.00008 mg/mL | Not Specified | [1] | |

| Alkanna tinctoria (Aqueous Infusion Extract) | 0.009 ± 0.0008 mg/mL | Not Specified | [1] | |

| Ferric Thiocyanate (FTC) Method | Alkanna species (Butanol Fraction) | 0.17-0.20 mg/mL | Quercetin (EC50 = 0.30 mg/mL) | [5] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant and radical scavenging assays commonly used to evaluate Alkannan.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

-

Alkannan (dissolved in a suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Prepare a stock solution of Alkannan in a suitable solvent (e.g., methanol, ethanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each Alkannan dilution. For the blank, add 100 µL of the solvent used for the sample instead of the Alkannan solution. For the positive control, use a known antioxidant at various concentrations.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Alkannan (dissolved in a suitable solvent)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of Alkannan and a series of dilutions as described for the DPPH assay.

-

Reaction Mixture: In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each Alkannan dilution.

-

Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

Alkannan (dissolved in a suitable solvent)

-

Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄), Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Sample Preparation: Prepare a stock solution of Alkannan and a series of dilutions.

-

Reaction Mixture: In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each Alkannan dilution.

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Hydroxyl Radical (•OH) Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge hydroxyl radicals, which are highly reactive oxygen species. The Fenton reaction is commonly used to generate hydroxyl radicals in vitro.

Materials:

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

Ferric chloride (FeCl₃)

-

EDTA

-

Ascorbic acid

-

Hydrogen peroxide (H₂O₂)

-

Deoxyribose

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Alkannan (dissolved in a suitable solvent)

Procedure:

-

Reaction Mixture: In a test tube, mix 0.5 mL of Alkannan solution at different concentrations with 1 mL of phosphate buffer, 0.5 mL of FeCl₃, 0.5 mL of EDTA, 0.5 mL of ascorbic acid, and 0.5 mL of H₂O₂.

-

Incubation: Incubate the mixture at 37°C for 1 hour.

-

Detection of Deoxyribose Degradation: Add 1 mL of the incubated mixture to 1 mL of 10% TCA and 1 mL of 0.5% TBA. Heat the mixture in a water bath at 95°C for 15 minutes to develop a pink color.

-

Measurement: After cooling, measure the absorbance of the solution at 532 nm.

-

Calculation: The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (without the sample).

Superoxide Radical (O₂•⁻) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which can be generated in vitro by systems such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system.

Materials:

-

Tris-HCl buffer (e.g., 16 mM, pH 8.0)

-

NADH solution

-

Nitroblue tetrazolium (NBT) solution

-

Phenazine methosulfate (PMS) solution

-

Alkannan (dissolved in a suitable solvent)

Procedure:

-

Reaction Mixture: In a test tube or microplate well, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.1 mL of Alkannan solution at different concentrations.

-

Initiation of Reaction: Add 1 mL of PMS solution to initiate the reaction.

-

Incubation: Incubate the mixture at 25°C for 5 minutes.

-

Measurement: Measure the absorbance at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

Nitric Oxide (NO) Radical Scavenging Assay

This assay determines the ability of a substance to scavenge nitric oxide radicals, which are generated from a nitric oxide donor like sodium nitroprusside.

Materials:

-

Sodium nitroprusside solution

-

Phosphate-buffered saline (PBS)

-

Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

-

Alkannan (dissolved in a suitable solvent)

Procedure:

-

Reaction Mixture: Mix 2 mL of sodium nitroprusside solution with 0.5 mL of PBS and 0.5 mL of Alkannan solution at various concentrations.

-

Incubation: Incubate the mixture at 25°C for 150 minutes.

-

Color Development: Add 0.5 mL of the incubated solution to 1 mL of Griess reagent.

-

Measurement: Allow the color to develop for 5-10 minutes and measure the absorbance at 546 nm.

-

Calculation: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample with that of a control.

Metal Chelating Activity Assay

This assay measures the ability of a compound to chelate ferrous ions (Fe²⁺), thereby preventing them from participating in the Fenton reaction and generating hydroxyl radicals.

Materials:

-

Ferrous chloride (FeCl₂) solution

-

Ferrozine (B1204870) solution

-

Methanol or water

-

Alkannan (dissolved in a suitable solvent)

Procedure:

-

Reaction Mixture: Mix 0.1 mL of Alkannan solution at different concentrations with 0.05 mL of FeCl₂ solution.

-

Incubation: Incubate the mixture at room temperature for 5 minutes.

-

Color Development: Add 0.2 mL of ferrozine solution to initiate the color reaction.

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 562 nm.

-

Calculation: The percentage of metal chelating activity is calculated by comparing the absorbance of the sample with that of a control.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the key antioxidant assays described above.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of radical scavenging properties of shikonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Ancient Remedies of Alkanna tinctoria: A Technical Guide to its Traditional Medicinal Uses and Bioactive Mechanisms

For Immediate Release

A comprehensive technical guide released today delves into the long-standing traditional medicinal applications of Alkanna tinctoria, commonly known as Dyer's Alkanet, and its extracts. This whitepaper, tailored for researchers, scientists, and drug development professionals, offers an in-depth analysis of the plant's bioactive properties, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms.

Alkanna tinctoria has been a cornerstone of traditional medicine for centuries, particularly in Mediterranean and Middle Eastern cultures. Its roots, rich in potent naphthoquinone pigments called alkannin (B1664780) and shikonin (B1681659), have been traditionally used for their remarkable wound healing, anti-inflammatory, and antimicrobial properties. Historical accounts, dating back to ancient Greece, document its use for treating a variety of skin ailments, including ulcers, burns, and inflammatory dermatoses.

This guide synthesizes current scientific research to provide a detailed understanding of the plant's therapeutic potential, moving from its ethnobotanical roots to modern pharmacological evidence.

Quantitative Bioactivity Data

To facilitate comparative analysis, the following tables summarize the quantitative data on the antimicrobial, antioxidant, and anti-inflammatory activities of Alkanna tinctoria extracts and its primary bioactive compounds.

Table 1: Antimicrobial Activity of Alkanna tinctoria Extracts

| Extract Type | Bacterial Strain | MIC (mg/mL) | Reference |

| Ethanolic Root Extract | Staphylococcus aureus | 0.098 | [1] |

| Ethanolic Root Extract | Listeria monocytogenes | 0.049 - 0.098 | [1] |

| Ethanolic Root Extract | Salmonella enterica | 25 | [1] |

| Ethanolic Root Extract | Escherichia coli | 25 | [1] |